molecular formula C8H9IN2O B11784008 N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide

N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide

Cat. No.: B11784008
M. Wt: 276.07 g/mol
InChI Key: BLXZKFPWWVGQEW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide (CAS: 1706452-66-5) is a pyrrole-based carboxamide derivative with a molecular formula of C₈H₉IN₂O and a molecular weight of 276.07 g/mol . Its structure features:

  • A pyrrole ring substituted with an iodine atom at the 4-position.
  • A cyclopropyl group attached via an amide linkage at the 2-position.
  • SMILES: O=C(C1=CC(I)=CN1)NC2CC2 .

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

N-cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H9IN2O/c9-5-3-7(10-4-5)8(12)11-6-1-2-6/h3-4,6,10H,1-2H2,(H,11,12)

InChI Key

BLXZKFPWWVGQEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CN2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of a cyclopropyl group and a carboxamide group. One common method involves the following steps:

    Iodination: A pyrrole derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrrole ring.

    Cyclopropylation: The iodinated pyrrole is then subjected to a cyclopropylation reaction using cyclopropyl bromide and a base such as potassium carbonate.

    Carboxamidation: Finally, the cyclopropylated pyrrole is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and carboxamide groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling with phenylboronic acid in a Suzuki reaction would produce a biaryl compound.

Scientific Research Applications

N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide (CAS: 478249-77-3)

  • Molecular Formula : C₁₇H₁₈N₂O₃
  • Molecular Weight : 298.34 g/mol .
  • Key Features :
    • 4-Methoxybenzyl group on the amide nitrogen (vs. cyclopropyl in the target compound).
    • Cyclopropanecarbonyl substituent at the pyrrole 4-position (vs. iodine).
  • Comparison :
    • The methoxybenzyl group increases lipophilicity (logP ~2.5 estimated) compared to the cyclopropyl group.
    • The cyclopropanecarbonyl moiety introduces an electron-withdrawing effect, altering the pyrrole ring’s electronic profile versus iodine’s steric and polarizable effects .
Property Target Compound 4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
Molecular Weight 276.07 g/mol 298.34 g/mol
Substituent at C4 Iodine Cyclopropanecarbonyl
Amide Substituent Cyclopropyl 4-Methoxybenzyl
Potential Interactions Halogen bonding (iodine) π-π stacking (methoxybenzyl)

N-Isopropyl-1H-pyrrole-3-carboxamide (CAS: 952674-94-1)

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol .
  • Key Features :
    • Isopropyl group on the amide nitrogen.
    • Carboxamide at pyrrole 3-position (vs. 2-position in the target compound).
  • Comparison: The 3-carboxamide positional isomer may exhibit distinct binding orientations in biological systems.

N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS: 477870-45-4)

  • Molecular Formula: Not explicitly provided, but estimated as ~C₁₈H₂₁FN₂O₂.
  • Key Features: 2-Fluorobenzoyl group at C4 (electron-withdrawing fluorine). Dimethylaminopropyl side chain (basic, enhances solubility).
  • Comparison: The fluorine atom provides moderate electronegativity compared to iodine’s polarizability. The dimethylaminopropyl group introduces a tertiary amine, improving aqueous solubility (predicted pKa ~8.5) versus the cyclopropyl group’s hydrophobicity .

N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

  • Key Features :
    • 4-Methoxybenzoyl substituent at C4.
    • Imidazole-containing side chain on the amide nitrogen.
  • Comparison: The imidazole group enables hydrogen bonding and metal coordination, absent in the target compound.

Structural and Functional Implications

  • Electronic Effects :
    • Iodine (target compound): Polarizable, supports halogen bonding.
    • Fluorine (CAS 477870-45-4): High electronegativity, alters electron density.
    • Methoxy groups (CAS 478249-77-3): Electron-donating, increases resonance stability.
  • Solubility: Basic side chains (e.g., dimethylaminopropyl) or polar groups (methoxy) improve solubility versus cyclopropyl or iodine.
  • Metabolic Stability :
    • Cyclopropyl groups (target compound) resist oxidative metabolism, whereas benzyl or imidazole groups may introduce metabolic hotspots.

Biological Activity

N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyclopropyl group and an iodine atom. Its chemical structure contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.

Recent studies have identified that derivatives of pyrrole compounds, including this compound, can act as inhibitors of adenylyl cyclase in Giardia lamblia. This enzyme plays a crucial role in the parasite's metabolism. The inhibition mechanism is competitive, indicating that the compound binds to the active site of the enzyme, preventing substrate interaction and subsequent signal transduction pathways essential for the parasite's survival .

Antiparasitic Activity

The compound has shown significant potential as an inhibitor of Giardia lamblia, which is responsible for giardiasis, a common intestinal infection. The competitive inhibition observed suggests that further optimization of this compound could lead to effective treatments against parasitic infections.

Antiviral Potential

Pyrrole derivatives have been evaluated for their activity against hepatitis B virus (HBV). In silico studies indicate that pyrrole scaffolds can effectively bind to the HBV core protein, suggesting that this compound may also exhibit antiviral properties. The binding interactions are primarily hydrophobic, which enhances their potency as potential therapeutic agents .

Table 1: Biological Activity Summary

Activity Target IC50 (nM) Mechanism
AntiparasiticGiardia lambliaNot specifiedCompetitive Inhibition
AntiviralHepatitis B VirusNot specifiedBinding Interaction

Case Study: Inhibition of Adenylyl Cyclase

A study focused on a derivative similar to this compound demonstrated its effectiveness in inhibiting adenylyl cyclase in Giardia lamblia. The research utilized molecular modeling to create a homology model for gNC1 (nucleotidyl cyclase 1), allowing for the identification of potential binding sites for this compound. The results indicated a promising starting point for developing new metabolic inhibitors targeting this parasite .

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